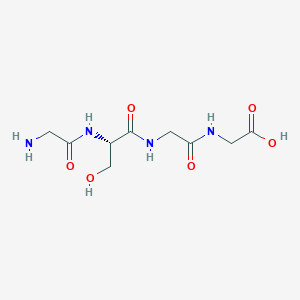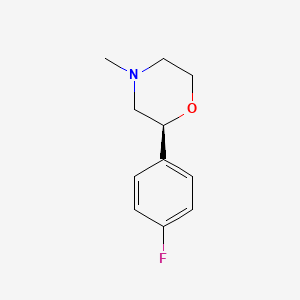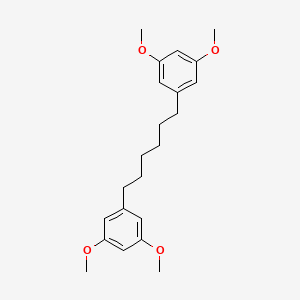![molecular formula C17H18O3 B14197607 1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene CAS No. 921932-02-7](/img/structure/B14197607.png)
1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound characterized by its aromatic structure and multiple methoxy groups. This compound is part of the phenolic family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenyl)ethenyl halide under acidic conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, acids, and bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of methoxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Shares the methoxy groups but lacks the ethenyl substitution.
1,3-Dimethoxy-5-(2-phenylethyl)benzene: Similar structure but with different substitution patterns.
Propriétés
Numéro CAS |
921932-02-7 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-9-5-4-7-13(15)11-12-14-8-6-10-16(19-2)17(14)20-3/h4-12H,1-3H3 |
Clé InChI |
QWQHWOUFLAPVCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=CC2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
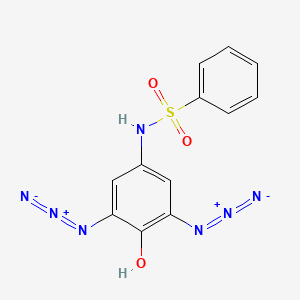
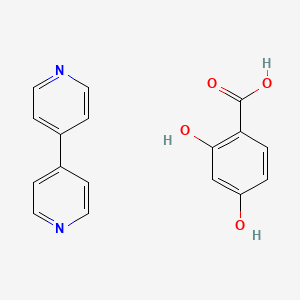
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)

![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
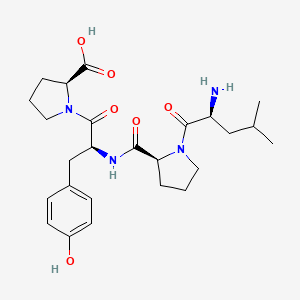
![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)


